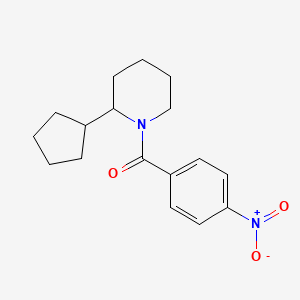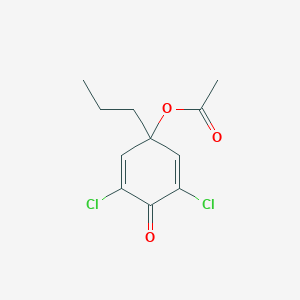
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate: is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine atoms and an acetate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of a precursor compound followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers, thioethers, or other substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Biology: In biological research, it may be used to study the effects of chlorinated compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism by which 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the acetate group play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
類似化合物との比較
- 3,5-Dichloro-4-oxo-1-methylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-ethylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-butylcyclohexa-2,5-dien-1-yl acetate
Comparison: Compared to its analogs, 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exhibits unique properties due to the length and branching of the propyl group. This affects its solubility, reactivity, and biological activity, making it distinct in terms of its applications and effectiveness in various fields.
特性
CAS番号 |
61306-17-0 |
|---|---|
分子式 |
C11H12Cl2O3 |
分子量 |
263.11 g/mol |
IUPAC名 |
(3,5-dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Cl2O3/c1-3-4-11(16-7(2)14)5-8(12)10(15)9(13)6-11/h5-6H,3-4H2,1-2H3 |
InChIキー |
KTCKBMUEPYWKAF-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


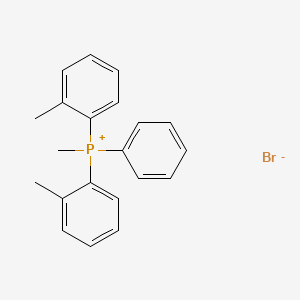
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
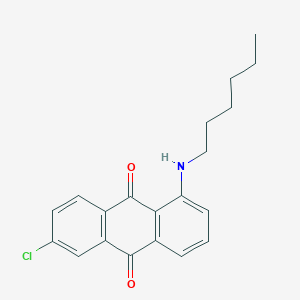
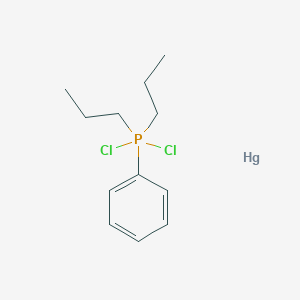
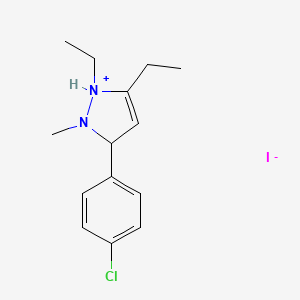

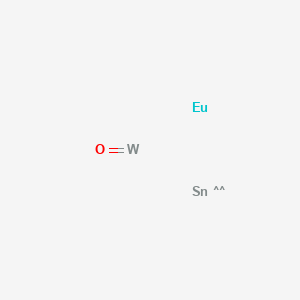

![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

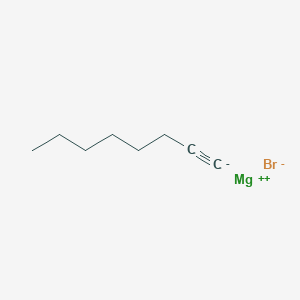
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
